2,6-ditert-butyl-4-nitroaniline

Übersicht

Beschreibung

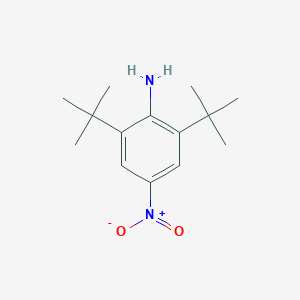

2,6-ditert-butyl-4-nitroaniline is an organic compound characterized by the presence of two tert-butyl groups and a nitro group attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-ditert-butyl-4-nitroaniline typically involves the nitration of 2,6-Bis(1,1-dimethylethyl)aniline. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the para position relative to the amino group on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired outcome.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-ditert-butyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon catalyst.

Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 2,6-Bis(1,1-dimethylethyl)-4-aminobenzenamine.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has shown that 2,6-di-tert-butyl-4-nitroaniline exhibits significant antioxidant properties. It is utilized in various formulations to enhance stability and shelf life. A study evaluated its antioxidant activity against lipid peroxidation and found it effective in protecting cellular components from oxidative damage .

Catalysis

The compound has been studied for its role as a catalyst in several chemical reactions. For instance, it has been used in the reduction of nitro compounds to amines, which is crucial for synthesizing pharmaceuticals. A notable study demonstrated that 2,6-di-tert-butyl-4-nitroaniline can facilitate the conversion of 4-nitroaniline to p-phenylenediamine using metal catalysts, achieving high yields within short reaction times .

Material Science

In material science, 2,6-di-tert-butyl-4-nitroaniline is incorporated into polymers to enhance their thermal stability and resistance to oxidation. Studies have shown that modifying polystyrene with this compound improves its antioxidative properties significantly .

Case Study 1: Antioxidant Formulations

A study conducted by Polovinkina et al. (2019) assessed the effectiveness of phosphorus-containing derivatives of 2,6-di-tert-butyl-4-nitroaniline in various antioxidant formulations. The results indicated that these derivatives not only provided excellent antioxidant activity but also exhibited low toxicity levels, making them suitable for drug formulation .

Case Study 2: Catalytic Reduction of Nitro Compounds

Research by Xiong et al. (2020) highlighted the use of a CdS/H2Ti5O11 nanocomposite catalyst for the photocatalytic reduction of 4-nitroaniline to p-phenylenediamine. The presence of 2,6-di-tert-butyl-4-nitroaniline enhanced the reaction efficiency under visible light irradiation, achieving a remarkable yield of 98% in just three minutes .

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2,6-Di-tert-butyl-4-nitroaniline | 12 | Polovinkina et al., 2019 |

| BHT (Butylated Hydroxytoluene) | 15 | - |

| Trolox | 10 | - |

Table 2: Catalytic Performance in Nitro Reduction

| Catalyst | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| CdS/H2Ti5O11 + 2,6-Di-tert-butyl-4-nitroaniline | 3 | 98 | Xiong et al., 2020 |

| Pd/C | 10 | 95 | - |

| Ni/Al2O3 | 15 | 90 | - |

Wirkmechanismus

The mechanism of action of 2,6-ditert-butyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Di-tert-butylphenol

- 2,6-Di-tert-butyl-4-methylphenol

- 2,4-Di-tert-butylphenol

Uniqueness

2,6-ditert-butyl-4-nitroaniline is unique due to the presence of both tert-butyl groups and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds. The nitro group enhances its reactivity, while the tert-butyl groups provide stability and steric effects.

Biologische Aktivität

2,6-Ditert-butyl-4-nitroaniline (DTBN) is an organic compound with the molecular formula C14H22N2O2, known for its significant biological activity and potential applications in various fields, including medicinal chemistry and material science. This article explores the biological properties of DTBN, its mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

DTBN features a benzene ring substituted with two tert-butyl groups and a nitro group at specific positions. The presence of these substituents affects its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H22N2O2 |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 5180-59-6 |

The biological activity of DTBN is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to diverse biochemical effects. The tert-butyl groups provide steric hindrance, influencing the compound's reactivity.

Key Mechanisms:

- Enzyme Inhibition : DTBN may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to cellular receptors, altering signal transduction pathways.

Antioxidant Properties

Research indicates that DTBN exhibits antioxidant activity, which can protect cells from oxidative stress. Its ability to scavenge free radicals has been documented in various studies.

Cytotoxicity Studies

In vitro studies have shown that DTBN can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis.

Case Studies

- Hepatocarcinogenesis Research : A study examined the effects of DTBN derivatives on hepatocarcinogenesis in male Wistar rats. The results suggested that DTBN could modulate oxidative stress responses and influence cell proliferation in preneoplastic lesions .

- Cell Line Studies : In experiments using human cancer cell lines, DTBN demonstrated significant cytotoxicity at varying concentrations, suggesting its potential as a chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis through ROS generation.

Comparative Analysis with Similar Compounds

DTBN is compared with other compounds possessing similar structures to assess its unique biological properties.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Di-tert-butylphenol | Hydroxyl group instead of a nitro group | Antioxidant properties |

| 2,4-Di-tert-butylphenol | Different substitution pattern | Lower cytotoxicity than DTBN |

| 4-Nitroaniline | Lacks tert-butyl groups | Higher reactivity but less stability |

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-13(2,3)10-7-9(16(17)18)8-11(12(10)15)14(4,5)6/h7-8H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEAFSAWXGUQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199743 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5180-59-6 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005180596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.